methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate
Description
Methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate (CAS 852956-37-7) is a pyrazole-based compound featuring a 3-chlorophenyl substituent at the pyrazole’s 1-position, a hydroxyl group at the 5-position, and a methyl ester moiety at the 3-position. This structure combines aromatic, hydrogen-bonding, and ester functionalities, making it a candidate for pharmaceutical and materials science research. Pyrazole derivatives are widely studied for their biological activity, including anti-inflammatory and kinase-inhibitory properties, driven by their ability to engage in hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
methyl 2-[2-(3-chlorophenyl)-3-oxo-1H-pyrazol-5-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-18-12(17)7-9-6-11(16)15(14-9)10-4-2-3-8(13)5-10/h2-6,14H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUAVWOOIHFSBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)N(N1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001167922 | |
| Record name | Methyl 1-(3-chlorophenyl)-2,5-dihydro-5-oxo-1H-pyrazole-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001167922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852956-37-7 | |
| Record name | Methyl 1-(3-chlorophenyl)-2,5-dihydro-5-oxo-1H-pyrazole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852956-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(3-chlorophenyl)-2,5-dihydro-5-oxo-1H-pyrazole-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001167922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves esterification with methyl chloroacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Synthesis and Reaction Mechanisms
The synthesis of methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate typically involves several key steps:
- Condensation Reaction: The reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form a hydrazone.
- Cyclization: Cyclization of the hydrazone to form the pyrazole ring.
- Hydroxylation: Introduction of the hydroxy group through hydroxylation.
- Esterification: Final esterification with methyl chloroacetate under basic conditions.
This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are critical for its functionalization and application in further chemical syntheses.
Chemistry
This compound serves as a building block in organic synthesis. Its unique structure allows it to be modified to create more complex molecules, which can be utilized in various chemical applications.
Biology
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial effects against various pathogens.
- Anti-inflammatory Effects: Preliminary research suggests that it may modulate inflammatory pathways, making it a candidate for further investigation in anti-inflammatory drug development.
Medicine
The compound is being explored for its therapeutic potential in treating various diseases due to its biological activities. Its mechanism of action involves interaction with specific molecular targets, potentially affecting enzyme or receptor activity.
Case Studies
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth in vitro. The results indicated that the compound could be developed into an effective antimicrobial agent.
Case Study 2: Anti-inflammatory Research
In another study focusing on inflammation, researchers examined the effects of this compound on cytokine production in human cell lines. The findings suggested that it could reduce pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory therapeutic agent.
Mechanism of Action
The mechanism of action of methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, halogenation, and functional groups.
Table 1: Structural and Physicochemical Comparison
Substituent Effects
- Chlorine’s larger atomic radius also introduces steric effects absent in fluorine analogs .
- Hydrogen Bonding: The 5-hydroxy group enables strong hydrogen-bonding interactions, critical for crystal packing (as per Etter’s graph-set analysis ) and target binding in drug design. Non-hydroxylated analogs (e.g., CAS 2101197-93-5) lack this feature, reducing polarity .
- Ester vs. Sulfanyl Groups : The methyl ester in the target compound offers hydrolytic lability, whereas sulfanyl groups (e.g., CAS 318247-50-6) provide metabolic stability and sulfur-mediated interactions .
Physicochemical Properties
- Solubility: The hydroxyl group in the target compound and its 4-fluoro analog improves water solubility compared to non-polar derivatives like CAS 2101197-93-5.
- pKa : The hydroxyl group’s predicted pKa (~10) suggests ionization at physiological pH, influencing bioavailability. Ester groups (pKa ~2.5 in analogs ) remain unionized.
Biological Activity
Methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H11ClN2O3
- Molecular Weight : 266.69 g/mol
- CAS Number : 852956-37-7
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Hydrazone : Reaction of 3-chlorobenzaldehyde with hydrazine hydrate.
- Cyclization : The hydrazone undergoes cyclization to form the pyrazole ring.
- Hydroxylation : Introduction of the hydroxy group.
- Esterification : Final esterification with methyl chloroacetate under basic conditions.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Studies indicate that derivatives of pyrazole, including this compound, exhibit MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Minimum Bactericidal Concentration (MBC) : The compound also shows bactericidal activity, effectively killing bacterial cells at similar concentrations .
Anti-inflammatory Properties
Research has suggested that this compound may possess anti-inflammatory effects, potentially through the inhibition of specific enzymes or receptors involved in inflammatory pathways. However, detailed mechanisms remain to be fully elucidated.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may bind to enzymes or receptors, modulating their activity and leading to observed biological effects.
- Lipophilicity Enhancement : The chlorophenyl group increases the compound's lipophilicity, facilitating interaction with lipid membranes and intracellular targets .
Table 1: Summary of Biological Activities
Research Insights
In a comparative study involving various pyrazole derivatives, this compound was shown to be among the more active compounds against tested microbial strains. The study emphasized structure–activity relationships (SAR), indicating that modifications to the pyrazole ring can significantly impact biological efficacy .
Q & A
Q. What are the common synthetic routes for preparing methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted phenylhydrazines and β-diketones or equivalent carbonyl compounds. For example:
Condensation : React 3-chlorophenylhydrazine with a β-ketoester (e.g., methyl acetoacetate) under acidic conditions to form the pyrazole core .
Functionalization : Introduce the hydroxy group at position 5 via hydroxylation or hydrolysis of a protected intermediate .
Esterification : Use methyl acetate or similar reagents to finalize the ester moiety.
Key conditions include pH control (acidic or basic catalysts like KCO), refluxing in solvents (e.g., ethanol, acetonitrile), and inert atmospheres to prevent oxidation .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer :
- Spectroscopy :
- NMR (1H/13C): Assigns protons and carbons in the pyrazole ring, chlorophenyl group, and ester moiety. For example, the hydroxy proton may appear as a broad singlet (~δ 10-12 ppm) .
- IR : Confirms hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and ester carbonyl (C=O stretch ~1700–1750 cm⁻¹) groups .
- Chromatography :
- HPLC : Assess purity (>95% typical for research-grade material) .
- TLC : Monitors reaction progress using silica gel plates and UV visualization .
Advanced Research Questions
Q. How can regioselectivity challenges during pyrazole ring formation be addressed?
- Methodological Answer : Regioselectivity in pyrazole synthesis depends on:
- Substrate Design : Electron-withdrawing groups (e.g., 3-chlorophenyl) direct nucleophilic attack to specific positions .
- Catalysts : Bases like triethylamine or KCO favor deprotonation at strategic sites .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates and reduce side reactions .
Computational modeling (DFT) may predict regiochemical outcomes to guide experimental design.
Q. What strategies resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Discrepancies in NMR or MS data often arise from:
- Tautomerism : The 5-hydroxy group may exist in keto-enol equilibrium, causing peak splitting. Use DO exchange or variable-temperature NMR to confirm .
- Impurity Artifacts : Side products (e.g., unreacted hydrazines) mimic target signals. Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
- Ionization Issues in MS : Employ soft ionization techniques (ESI-MS) to avoid fragmentation of the ester group .
Q. What are the key considerations for optimizing reaction yields in multi-step syntheses?
- Methodological Answer :
- Stepwise Monitoring : Use TLC/HPLC after each step to isolate intermediates and minimize cumulative yield loss .
- Solvent Optimization : High-boiling solvents (e.g., toluene) improve reflux efficiency, while DMF enhances solubility of polar intermediates .
- Catalyst Loading : Excess triethylamine (≥1.5 eq.) accelerates acylations but may require quenching with aqueous HCl .
Q. How can the biological activity of this compound be evaluated in preclinical research?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial Screening : Test against Gram-positive/negative bacteria (MIC via broth dilution) .
- Enzyme Inhibition : Assess binding to target enzymes (e.g., COX-2) using fluorescence polarization .
- SAR Studies : Modify the ester or chlorophenyl group to correlate structural features with activity .
- Toxicity Profiling : Use MTT assays on mammalian cell lines to gauge cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
